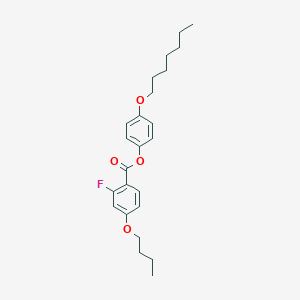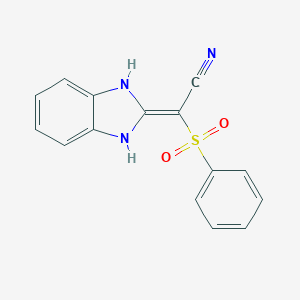
Ethyl 5-(4-bromophenyl)-4-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-bromophenyl)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and pharmaceutical applications. The presence of a bromophenyl group and an ester functionality in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-bromophenyl)-4-methylthiophene-2-carboxylate typically involves the following steps:
Thiophene Formation: The thiophene ring is constructed via cyclization reactions involving sulfur sources such as Lawesson’s reagent or phosphorus pentasulfide.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, enhances the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; typically conducted at room temperature.
Reduction: LiAlH4; reactions are carried out under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(4-bromophenyl)-4-methylthiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which Ethyl 5-(4-bromophenyl)-4-methylthiophene-2-carboxylate exerts its effects is primarily through interactions with biological macromolecules. The bromophenyl group enhances its binding affinity to specific molecular targets, while the thiophene ring contributes to its aromaticity and stability. The ester functionality allows for modifications that can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: Shares a similar structure but with a pyrrole ring instead of a thiophene ring.
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a thiazolopyrimidine ring, offering different biological activities.
Uniqueness: Ethyl 5-(4-bromophenyl)-4-methylthiophene-2-carboxylate is unique due to its thiophene core, which imparts distinct electronic properties and reactivity compared to other heterocycles. This uniqueness makes it a valuable compound in the synthesis of novel materials and pharmaceuticals.
Properties
CAS No. |
62403-97-8 |
|---|---|
Molecular Formula |
C14H13BrO2S |
Molecular Weight |
325.22g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H13BrO2S/c1-3-17-14(16)12-8-9(2)13(18-12)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
InChI Key |
BKQPLQBEMPXJKZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(S1)C2=CC=C(C=C2)Br)C |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Nitro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B371026.png)


![2-[(4-Chlorobenzyl)sulfanyl]-1-phenylethanone](/img/structure/B371029.png)
![5-Pentyl-2-[4-(4-pentylcyclohexyl)phenyl]-1,3-dioxane](/img/structure/B371030.png)
![4-[1,2-Dichloro-2-(4-pentylcyclohexyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B371031.png)
![1-Methylbutyl 4'-(octyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B371034.png)
![1-[4-Amino-5-cyano-2-(methylsulfanyl)thien-3-yl]pyridinium](/img/structure/B371035.png)

![1,8,9,10-Tetrachloro-11,11-diethoxytricyclo[6.2.1.0~2,7~]undeca-4,9-diene-3,6-dione](/img/structure/B371039.png)
![2-Methylthieno[2,3-b][1]benzothiophene](/img/structure/B371041.png)



